molecular formula C17H22N2O3 B11514853 1'-[(3-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

1'-[(3-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11514853
M. Wt: 302.37 g/mol
InChI Key: UUSOLYVYBNXHPM-UHFFFAOYSA-N
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Description

1’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of an indole derivative with a dioxolane compound under acidic conditions to form the spirocyclic core. Subsequent alkylation with 3-methylpiperidine yields the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, such as neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

    1’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE: shares structural similarities with other spirocyclic compounds, such as spiroindolones and spirooxindoles.

    Spiroindolones: Known for their antimalarial activity and are being developed as potential treatments for malaria.

    Spirooxindoles: Investigated for their anticancer properties and are used as scaffolds in drug design.

Uniqueness: The uniqueness of 1’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE lies in its specific combination of a spirocyclic core with a piperidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

1'-[(3-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one

InChI

InChI=1S/C17H22N2O3/c1-13-5-4-8-18(11-13)12-19-15-7-3-2-6-14(15)17(16(19)20)21-9-10-22-17/h2-3,6-7,13H,4-5,8-12H2,1H3

InChI Key

UUSOLYVYBNXHPM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CN2C3=CC=CC=C3C4(C2=O)OCCO4

Origin of Product

United States

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